4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole
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Overview
Description
4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 2-chloroethyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrazole ring or the phenyl group.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins, leading to the inhibition of cellular processes. The compound can also modulate enzyme activity by binding to active sites or allosteric sites, affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Mustard Gas (Bis(2-chloroethyl)sulfide): A well-known alkylating agent with similar chloroethyl groups but different overall structure and applications.
Chlorambucil: Another alkylating agent used in chemotherapy with a similar mechanism of action but different chemical structure.
Melphalan: A nitrogen mustard alkylating agent used in cancer treatment, sharing the chloroethyl functional group
Uniqueness
4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Biological Activity
4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound's structure can be described as follows:
- Chemical Formula : C12H12ClN3
- Molecular Weight : 233.70 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It is known to act as an alkylating agent, which can modify DNA and proteins, leading to alterations in cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell signaling and metabolism.
- Gene Expression Modulation : It influences the transcriptional activity of certain genes, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative effects with IC50 values indicating effective growth inhibition.
- Lung Cancer (A549) : Demonstrated cytotoxicity with notable impact on cell viability.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated activity against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Inhibition zones measured during testing indicated significant antibacterial effects.
- Escherichia coli : Similar results were observed, confirming its broad-spectrum antimicrobial potential.
Antioxidant Activity
Antioxidant assays revealed that the compound possesses free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress in cells.
Case Studies
-
Anticancer Efficacy Study :
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with the most pronounced effects observed in breast and lung cancer models. The study concluded that the compound could serve as a lead for developing new anticancer therapies . -
Antimicrobial Evaluation :
Another study focused on the antimicrobial properties of this pyrazole derivative. Using the disc diffusion method, researchers assessed its effectiveness against several bacterial strains. The results showed that it inhibited bacterial growth significantly compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C12H13ClN2/c1-9-11(7-8-13)12(15-14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) |
InChI Key |
QCRFWQAIYARNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CCCl |
Origin of Product |
United States |
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